N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-9-6-14(19-23-9)18-16(22)15(21)17-7-12(20)11-8-24-13-5-3-2-4-10(11)13/h2-6,8,12,20H,7H2,1H3,(H,17,21)(H,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZUEIGQNXTIEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiophene derivatives have been known to exhibit a wide range of biological activities, including antimicrobial properties. They have been tested against various microorganisms such as C. albicans, B. subtilis, E. coli, and S. aureus.
Mode of Action
Benzothiophene derivatives have been found to display high antibacterial activity againstS. aureus. This suggests that the compound may interact with bacterial cells, leading to their inhibition or death.
Biochemical Pathways
Benzothiophene derivatives have been known to exhibit antimicrobial and antioxidant activities. This suggests that the compound may interfere with the biochemical pathways related to microbial growth and oxidative stress.
Result of Action
Given its potential antimicrobial activity, it can be inferred that the compound may lead to the inhibition of microbial growth at the molecular and cellular levels.
Biological Activity
N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities , particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.
Compound Overview
- Chemical Name : this compound
- CAS Number : 2034571-24-7
- Molecular Formula : C19H20N2O3S
- Molecular Weight : 372.48 g/mol
Biological Activity
The biological activity of this compound can be attributed to its unique structural features, particularly the presence of the benzo[b]thiophene moiety and the isoxazole ring. These functional groups contribute to its diverse pharmacological properties.
Anticancer Properties
Research indicates that compounds containing benzo[b]thiophene structures exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, thereby impeding tumor growth. This mechanism positions this compound as a potential candidate for cancer therapy.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies suggest that derivatives of benzo[b]thiophene can exhibit activity against various bacterial strains, making them promising candidates for developing new antibiotics . The incorporation of the isoxazole moiety may enhance this activity due to its known interactions with biological targets.
Synthesis and Preparation
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine and 5-methylisoxazole.
- Reagents : The reaction often utilizes oxalyl chloride in an inert atmosphere to prevent oxidation.
- Reaction Conditions : The mixture is stirred at low temperatures (0–5°C) before being allowed to warm to room temperature for complete reaction.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into potential applications:
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
Structural Features and Substituent Effects
The oxalamide core (N1-N2-oxalamide) is a common scaffold in medicinal and flavor chemistry. Key structural variations among analogs include:
Key Observations :
Pharmacological and Metabolic Comparisons
Antiviral Activity :
- Compound 13 (N1-(4-chlorophenyl)-N2-thiazolylmethyl analog) inhibits HIV entry with submicromolar potency, attributed to its thiazole and chlorophenyl substituents .
Metabolism :
- N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (1768) : Rapidly metabolized in rat hepatocytes without amide bond cleavage, suggesting oxidative modifications at the benzyl or pyridyl groups . The target compound’s benzo[b]thiophene and hydroxyethyl groups may undergo glucuronidation or sulfation, as seen in related thiophene-containing molecules .
Preparation Methods
Synthesis of 2-(Benzo[b]thiophen-3-yl)-2-hydroxyethylamine
The benzo[b]thiophene core is synthesized via electrophilic cyclization , a method validated for similar systems (Search Result).
Procedure :
- Starting material : 2-Alkynylthioanisole derivatives are treated with sodium halides (NaCl/NaBr) and CuSO₄ in ethanol under reflux.
- Cyclization : Forms 3-halobenzo[b]thiophene (e.g., 3-chlorobenzo[b]thiophene) in >90% yield.
- Hydroxylation : The halogen substituent is replaced via nucleophilic substitution with ethylene glycol under basic conditions to yield 2-(benzo[b]thiophen-3-yl)-2-hydroxyethanol.
- Amination : The alcohol is converted to the amine using the Gabriel synthesis or Mitsunobu reaction with phthalimide.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | NaCl, CuSO₄, ethanol, reflux | 90–92% |
| Hydroxylation | Ethylene glycol, K₂CO₃, DMF, 80°C | 85% |
| Amination | Phthalimide, DIAD, PPh₃, THF, 0°C→RT | 78% |
Synthesis of 5-Methylisoxazol-3-amine
The 5-methylisoxazole moiety is prepared via 1,3-dipolar cycloaddition (Search Result,).
Procedure :
- Hydroxymoyl chloride formation : React hydroxylamine with acetyl chloride to generate acetylhydroxymoyl chloride.
- Cycloaddition : React with methyl propiolate in the presence of triethylamine to form 5-methylisoxazole-3-carboxylate.
- Decarboxylation : Hydrolyze the ester to the carboxylic acid, followed by thermal decarboxylation.
- Reduction : Convert the nitrile intermediate to the amine using LiAlH₄.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cycloaddition | Methyl propiolate, Et₃N, CH₂Cl₂, 0°C | 75% |
| Decarboxylation | H₂SO₄, H₂O, reflux | 82% |
| Reduction | LiAlH₄, THF, 0°C→RT | 68% |
Oxalamide Coupling Methodology
The final step involves sequential amidation of oxalyl chloride with the two amines (Search Result,).
Stepwise Amidation Protocol
Procedure :
- First amidation : React oxalyl chloride with 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine in anhydrous THF at 0°C.
- Second amidation : Add 5-methylisoxazol-3-amine to the intermediate acyl chloride, followed by triethylamine to scavenge HCl.
- Purification : Recrystallize from ethanol/water (4:1) to isolate the product.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C (first step), RT (second step) |
| Equivalents | 1:1:1 (oxalyl chloride:N1-amine:N2-amine) |
| Yield | 72–78% |
Alternative One-Pot Method
A one-pot approach reduces purification steps but requires precise stoichiometry:
- Combine oxalyl chloride, both amines, and Hunig’s base in dichloromethane.
- Stir at −10°C for 4 hours, then warm to RT overnight.
- Extract with NaHCO₃ and concentrate.
Comparative Data :
| Method | Purity (HPLC) | Yield |
|---|---|---|
| Stepwise | 98.5% | 78% |
| One-Pot | 95.2% | 65% |
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, isoxazole-H), 7.85–7.45 (m, 4H, benzo[b]thiophene-H), 5.12 (t, 1H, -OH), 4.35 (m, 2H, -CH₂NH), 2.41 (s, 3H, -CH₃).
- LC-MS (ESI+) : m/z 414.1 [M+H]⁺.
Crystallography :
- Single-crystal X-ray analysis confirms the E-configuration of the oxalamide linkage (analogous to Search Result).
Challenges and Optimization
- Regioselectivity : The order of amine addition is critical. Reverse addition (isoxazole amine first) reduces yield to 52% due to steric hindrance.
- Byproducts : Dimerization of amines or over-chlorination is mitigated by slow addition of oxalyl chloride.
- Solvent Effects : Polar aprotic solvents (THF, DMF) improve solubility but may require higher temperatures for recrystallization.
Q & A
Basic Research Questions
Q. How can synthetic routes for N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide be optimized to improve yield and purity?
- Methodological Answer : Multi-step synthesis typically involves coupling benzo[b]thiophene and isoxazole intermediates via oxalamide linkages. Key steps include:
- Hydroxyethyl Functionalization : Use of 2-hydroxy-2-(benzo[b]thiophen-3-yl)ethylamine, prepared via nucleophilic substitution or reductive amination, under anhydrous conditions (e.g., tetrahydrofuran) to minimize hydrolysis .
- Oxalamide Formation : React with 5-methylisoxazol-3-yl carbonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to suppress side reactions .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity of the benzo[b]thiophene (δ 7.2–7.8 ppm), hydroxyethyl (δ 3.5–4.2 ppm), and isoxazole (δ 6.1–6.3 ppm) moieties .
- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., calculated m/z 385.4 vs. observed m/z 385.3) .
- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and hydroxyl O-H bonds (~3200–3500 cm⁻¹) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ values) .
- Antimicrobial Screening : Use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a control .
- Enzyme Inhibition : Evaluate inhibition of cyclooxygenase-2 (COX-2) or kinases via fluorometric assays .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assay models?
- Methodological Answer :
- Dose-Response Validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) across multiple cell lines .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to mitigate false negatives from aggregation .
- Mechanistic Follow-Up : Confirm target engagement via Western blot (e.g., p53, caspase-3) or SPR binding assays .
Q. How can solubility limitations of this compound be addressed for in vivo studies?
- Methodological Answer :
- Prodrug Design : Acetylate the hydroxyethyl group to enhance lipophilicity, followed by enzymatic hydrolysis in vivo .
- Nanocarrier Systems : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) for sustained release .
- Co-Solvent Blends : Use Cremophor EL or cyclodextrins for parenteral formulations .
Q. What approaches are effective for structure-activity relationship (SAR) studies on this compound?
- Methodological Answer :
- Functional Group Modifications :
- Oxidation : Convert hydroxyethyl to ketone (KMnO₄, CH₃COOH) to assess impact on bioactivity .
- Substitution : Replace 5-methylisoxazole with other heterocycles (e.g., pyrazole, thiazole) .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with COX-2) .
Q. How can pharmacokinetic parameters (e.g., half-life, bioavailability) be evaluated preclinically?
- Methodological Answer :
- In Vivo Models : Administer IV/PO doses (10–50 mg/kg) in rodents. Collect plasma samples at intervals (0–24h) for LC-MS/MS analysis .
- ADME Profiling :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic clearance .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis .
Q. What computational methods are suitable for predicting off-target interactions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
